Pinacidil monohydrate
Overview
Description
Pinacidil monohydrate is an antihypertensive drug that functions by directly relaxing vascular smooth muscle, leading to peripheral vasodilation and a consequent reduction in blood pressure. It is classified as a potassium channel opener, which operates by promoting potassium efflux to hyperpolarize cell membranes, indirectly causing a decrease in intracellular calcium and resulting in the relaxation of vascular smooth muscle . Pinacidil has been shown to be effective in the management of essential hypertension and may also have potential use in treating patients with secondary renal hypertension .
Synthesis Analysis
The synthesis of pinacidil involves the use of pyridyl cyanoguanidines, which were selected for their antihypertensive effects from a broader class of thiourea compounds. Pinacidil, identified as P 1134 during its development, contains an asymmetrical carbon atom in the pinacolyl radical, with the (-) enantiomer being more active than the (+) enantiomer both in vitro and in vivo . Stereocontrolled syntheses of related piperidine derivatives have been achieved using diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents, which could provide insights into the asymmetric synthesis of pinacidil enantiomers .
Molecular Structure Analysis
The molecular structure of pinacidil has been elucidated through X-ray crystallography, revealing an unusual (Z,Z)-conformation of its N′, N″-disubstituted N-cyanoguanidine fragment. Structural studies indicate the predominance of the 4-aminopyridine species over an iminopyridine tautomer in both the solid state and in solution . This structural information is crucial for understanding the drug's mechanism of action and for conducting comparative studies with other potassium-channel openers.
Chemical Reactions Analysis
Pinacidil's mechanism of action involves the opening of potassium channels, which allows potassium ions to reach their equilibrium potential, leading to the hyperpolarization of the cell at rest. This hyperpolarized state makes the cell less prone to depolarization, preventing the activation of voltage-operated calcium channels and thus inhibiting muscle contraction . The drug's antihypertensive effect is dose-dependent and linearly related to the baseline blood pressure .
Physical and Chemical Properties Analysis
Pinacidil is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 0.5 to 1 hour for the immediate-release formulation and between 1 to 3 and 5 to 7 hours for the extended-release formulation . The drug's antihypertensive effect is proportional to the administered dose, and its principal metabolite is pyridine-N-oxide, which accounts for approximately half of the dose excreted in the urine within 24 hours . Preclinical haemodynamic studies suggest that pinacidil acts as a directly acting precapillary vasodilator .
Relevant Case Studies
Clinical trials have demonstrated the efficacy of pinacidil in blood pressure control, both as monotherapy and in combination with other antihypertensive agents such as thiazide diuretics or beta-adrenoceptor blocking drugs . In a study comparing pinacidil with prazosin, pinacidil showed a more potent vasodilatory effect, although it was associated with a higher incidence of edema . Another study investigated the effects of pinacidil on detrusor instability in men with bladder outlet obstruction, but found no significant improvement in urodynamic variables or symptomatic relief . Additionally, transdermal drug delivery systems for pinacidil monohydrate have been developed and characterized, showing promising in vitro drug release and skin permeation performance .
Scientific Research Applications
Transdermal Drug Delivery Systems
Pinacidil monohydrate has been studied for its use in transdermal drug delivery systems (TDDS). Research indicates that pinacidil monohydrate can effectively control hypertension in rats when used in a TDDS, maintaining blood pressure reduction for 48 hours. The most effective formulation led to a significant reduction in blood pressure (Aqil et al., 2006; Aqil & Ali, 2002) (Aqil et al., 2006) (Aqil & Ali, 2002).
Antihypertensive Characteristics
Pinacidil monohydrate exhibits notable antihypertensive characteristics, as evidenced by its ability to decrease systolic blood pressure and heart rate in a dose-dependent manner. When combined with other potassium channel openers, its antihypertensive effects can be enhanced (Gui, 2004; Koliopoulos et al., 2004; Callaghan et al., 2012) (Gui, 2004) (Koliopoulos et al., 2004) (Callaghan et al., 2012).
Neuroprotective Effects
Pinacidil monohydrate has been investigated for its potential neuroprotective effects. In a study on diabetic-induced retinal gliosis and inflammation, pinacidil showed promise in reducing microglial activation and vascular endothelial growth factor expression, thus suggesting its role in neuroprotection and anti-inflammatory responses (Li et al., 2021) (Li et al., 2021).
Vascular Response Modulation
Pinacidil monohydrate has been shown to modulate vascular response, particularly in terms of vasorelaxation. It activates both ATP-sensitive and Ca2+-activated K+ channels in vascular myocytes, highlighting its multifaceted approach in inducing vasorelaxation (Tsang et al., 2002) (Tsang et al., 2002).
Lipid and Apolipoprotein Regulation
Studies have indicated that pinacidil monohydrate can influence lipid and apolipoprotein levels, suggesting its potential utility in managing risks associated with atherosclerosis. It has been observed to decrease plasma cholesterol and triglycerides while also affecting various apolipoproteins (Corder et al., 2004) (Corder et al., 2004).
Potassium Channel Modulation in Cellular Functions
Pinacidil monohydrate's role in activating ATP-sensitive K+ channels has been extensively studied, particularly in ventricular myocytes. This modulation of potassium channels is crucial in understanding the drug's therapeutic effects and potential applications in various cardiac conditions (Fan et al., 2004) (Fan et al., 2004).
Cryopreservation of Human Embryonic Stem Cells
Research has explored the use of pinacidil monohydrate in the cryopreservation of human embryonic stem cells, highlighting its potential in improving the survival rates of these cells post-thawing. This application could be crucial in stem cell research and therapy (Barbaric et al., 2011) (Barbaric et al., 2011).
Osteoblast Function Stimulation
Pinacidil monohydrate has been reported to stimulate osteoblast function, which is vital for bone health and regeneration. It can significantly elevate collagen synthesis, alkaline phosphatase activity, osteocalcin synthesis, and mineralization in osteoblastic cells (Suh et al., 2013) (Suh et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pinacidil monohydrate | |
CAS RN |
85371-64-8 | |
Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinacidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINACIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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